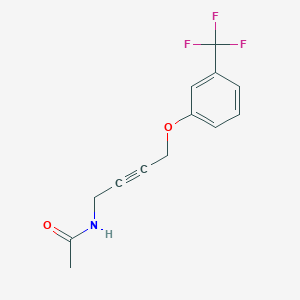

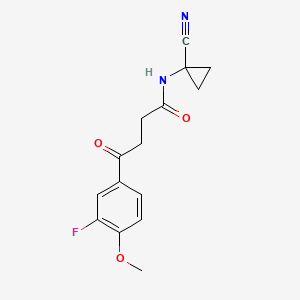

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis details for “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide” were not found, related compounds have been synthesized through various methods. For instance, after the Boc and PMB groups were deprotected, the free amine was transformed into a related compound by reducing amination .Molecular Structure Analysis

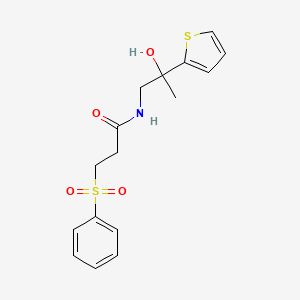

The molecular formula of “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide” is C15H16F3NO2. The trifluoromethyl group (CF3) can enhance the molecule’s metabolic stability and interaction with biological targets.Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide” were not found, related compounds have been studied for their reactivity. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación

Chemoselective Synthesis

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the importance of specific acetamide derivatives in the synthesis of pharmaceutical compounds. The study by Magadum and Yadav (2018) explores the optimization of this process, showcasing the utility of acetamide derivatives in chemoselective synthesis, a key step in drug development (Deepali B Magadum & G. Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has identified potential anticancer, anti-inflammatory, and analgesic agents. Rani et al. (2014) developed new chemical entities showing promising activities against breast cancer and neuroblastoma cells, underlining the therapeutic potential of acetamide derivatives in treating various diseases (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Photoreactions of Pharmaceutical Compounds

The study of photoreactions of flutamide, a compound with a similar trifluoromethyl phenyl structure, in different solvents provides insight into the behavior of such compounds under UV light exposure. This research by Watanabe et al. (2015) offers valuable information on the stability and reactivity of pharmaceutical compounds with trifluoromethyl groups, relevant for understanding the photochemical properties of acetamide derivatives (Y. Watanabe, S. Fukuyoshi, & A. Oda, 2015).

Novel Electrophilic Fluorinating Agents

Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], explored by Banks et al. (1996), represents a new class of site-selective electrophilic fluorinating agents. This study indicates the broader utility of acetamide derivatives in organic synthesis, especially for the introduction of fluorine atoms into target molecules, which is a critical step in the development of many pharmaceuticals and agrochemicals (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).

Propiedades

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-10(18)17-7-2-3-8-19-12-6-4-5-11(9-12)13(14,15)16/h4-6,9H,7-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXNNDTXQUTCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)

![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)

![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)

![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)